molecular formula C6H11NO2 B12439823 N-methyloxolane-2-carboxamide

N-methyloxolane-2-carboxamide

Cat. No.: B12439823
M. Wt: 129.16 g/mol
InChI Key: MKDUUUBNJFUNJR-UHFFFAOYSA-N
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Description

N-Methyloxolane-2-carboxamide, also known by its International Nonproprietary Name (INN) piclidenoson (INN 10136), is a synthetic organic compound with the IUPAC name (2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide . It is a purine derivative characterized by a methyloxolane (tetrahydrofuran) backbone substituted with a carboxamide group and a 3-iodobenzylamino moiety. This compound is pharmacologically significant as a high-affinity adenosine A₃ receptor (A3R) agonist, with demonstrated activity in modulating inflammatory and oncogenic pathways .

Key physicochemical properties include:

  • Molecular formula: C₂₀H₂₄IN₇O₅
  • Molecular weight: 569.36 g/mol
  • Hydrogen bond donors: 5
  • Hydrogen bond acceptors: 9
  • LogP (XlogP): 1.8

Its structural complexity and iodinated aromatic ring contribute to its receptor specificity and metabolic stability, distinguishing it from simpler adenosine analogs.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

N-methyloxolane-2-carboxamide

InChI

InChI=1S/C6H11NO2/c1-7-6(8)5-3-2-4-9-5/h5H,2-4H2,1H3,(H,7,8)

InChI Key

MKDUUUBNJFUNJR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyloxolane-2-carboxamide can be synthesized through the amidation of oxolane-2-carboxylic acid with methylamine. The reaction typically involves the activation of the carboxylic acid group to form an intermediate, which then reacts with methylamine to form the desired amide. Common reagents used for the activation include carbodiimides or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. Catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-methyloxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

N-methyloxolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyloxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Methyloxolane-2-carboxamide (piclidenoson/IB-MECA) is part of a broader class of adenosine receptor modulators. Below, it is compared to structurally and functionally related compounds, focusing on receptor selectivity, pharmacological activity, and structural features.

Table 1: Molecular and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (XlogP) Key Structural Features
This compound C₂₀H₂₄IN₇O₅ 569.36 1.8 Iodobenzylamino group, dihydroxy oxolane
K20 (A3R antagonist) Not disclosed ~500 (estimated) ~2.5 Chlorophenyl substituent, tertiary amine
K23 (A3R antagonist) Not disclosed ~520 (estimated) ~3.0 Fluorobenzyl group, carboxamide linkage
Chloro-analog* C₁₈H₁₉ClIN₇O₂ 527.75 2.0 Chloropurinyl, amino-tetrahydrofuran

*From : (2S,4S,5R)-4-amino-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide .

Key Findings:

Receptor Selectivity :

  • This compound (IB-MECA) is a potent A3R agonist (EC₅₀ ~1.2 nM) but shows negligible activity at A₁R or A₂AR .
  • In contrast, antagonists like K20 and K23 exhibit dual A3R/A1R antagonism (Kₐ ~10 nM for A3R, ~50 nM for A1R) .
  • The chloro-analog from , with a 2-chloropurinyl group, shows altered selectivity due to enhanced hydrophobic interactions, favoring A3R binding (Kᵢ ~5 nM) .

Structural Determinants of Activity: Iodine substitution in IB-MECA enhances A3R affinity by forming halogen bonds with Tyr244 and Tyr250 residues in the receptor’s binding pocket . Chlorine or fluorine substituents in antagonists (e.g., K20, K23) improve membrane permeability (higher LogP) but reduce agonist activity, favoring competitive inhibition .

Pharmacological Profiles: IB-MECA (agonist): Induces anti-inflammatory and antiproliferative effects in cancer models via A3R-mediated cAMP inhibition . K20/K23 (antagonists): Block adenosine-induced immunosuppression, making them candidates for autoimmune diseases . chloro-analog: Preliminary data suggest enhanced metabolic stability (t₁/₂ >4 hours vs. IB-MECA’s 1.5 hours) due to reduced oxidative deiodination .

Table 2: Pharmacological Activity Comparison

Compound Receptor Activity EC₅₀/Kᵢ (nM) Functional Role Clinical Potential
IB-MECA (piclidenoson) A3R agonist 1.2 Anti-inflammatory Cancer, autoimmune diseases
K20 A3R/A1R antagonist 10 (A3R) Immunomodulation Inflammatory disorders
Chloro-analog A3R partial agonist 5.8 Metabolic stabilization Under investigation

Biological Activity

N-methyloxolane-2-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered cyclic ether structure with a carboxamide functional group. Its molecular formula is C₆H₁₁N O₂, indicating the presence of six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms. This unique structure contributes to its biological activity.

The biological activity of this compound has been attributed to its role as an inhibitor of specific enzymes involved in cancer progression. Notably, it targets isoprenylcysteine carboxyl methyltransferase (ICMT), which is crucial for post-translational modifications of proteins that regulate cell proliferation and survival. By inhibiting ICMT, this compound disrupts downstream signaling pathways associated with cancer cell growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. It has been shown to:

  • Inhibit cancer cell proliferation.
  • Induce apoptosis in various cancer cell lines.
  • Reduce tumor growth in animal models.

Anti-inflammatory Effects

Additionally, the compound has demonstrated anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for treating diseases characterized by chronic inflammation.

Antioxidant Activity

This compound also exhibits antioxidant properties. This activity is beneficial in combating oxidative stress-related conditions, which are implicated in various diseases, including neurodegenerative disorders.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the modulation of key signaling pathways such as the MAPK/ERK pathway.

In Vivo Studies

Animal studies have further confirmed the compound's anticancer efficacy. For instance, in a mouse model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-MethyloxolaneC₅H₁₀OLacks carboxamide group
N-(4,6-dimethylpyrimidin-2-yl)-2-methyloxolane-2-carboxamideC₁₁H₁₄N₂O₂Enhanced biological activity due to pyrimidine moiety
2-Methyloxolane-2-carboximidamideC₆H₁₃N₃OExhibits different reactivity patterns

This table illustrates how the presence or absence of functional groups influences the biological activity of these compounds.

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